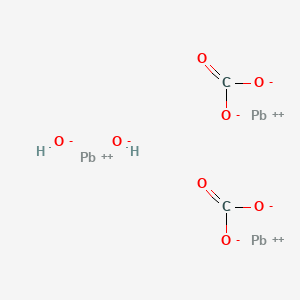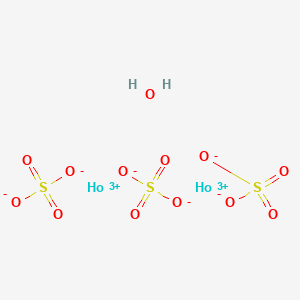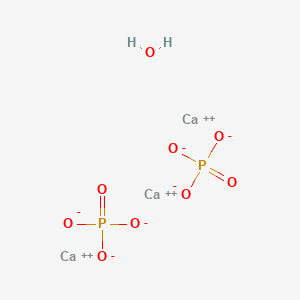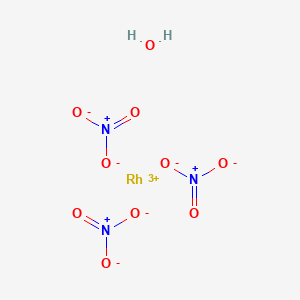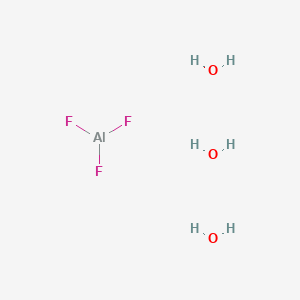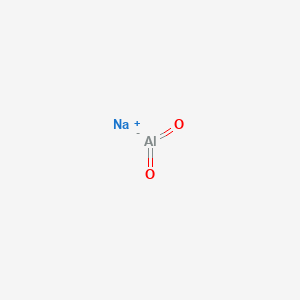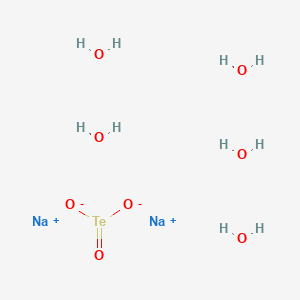
Sodium tellurite pentahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium tellurite pentahydrate is an inorganic compound with the chemical formula Na₂TeO₃·5H₂O. It is a water-soluble white solid and a weak reducing agent. This compound is a hydrated form of sodium tellurite, which is an intermediate in the extraction of tellurium from anode slimes. This compound is used in various industrial and scientific applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium tellurite pentahydrate can be synthesized by reacting tellurium dioxide (TeO₂) with sodium hydroxide (NaOH) in water. The reaction produces sodium tellurite, which can then be crystallized to obtain the pentahydrate form:
TeO2+2NaOH→Na2TeO3+H2O
Industrial Production Methods: The primary industrial source of sodium tellurite is from copper anode slimes, which contain various tellurides. These slimes are roasted with sodium carbonate (Na₂CO₃) and oxygen (O₂) to produce sodium tellurite:
Ag2Te+Na2CO3+O2→2Ag+Na2TeO3+CO2
The resulting sodium tellurite can then be hydrated to form this compound .
Types of Reactions:
Oxidation: Sodium tellurite can be oxidized to sodium tellurate (Na₂TeO₄) under suitable conditions.
Reduction: It can be reduced to elemental tellurium (Te) using strong reducing agents.
Substitution: Sodium tellurite can undergo substitution reactions with various reagents to form different tellurium compounds.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite (NaClO) or hydrogen peroxide (H₂O₂) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or hydrazine (N₂H₄) can be used as reducing agents.
Substitution: Reactions with acids like hydrochloric acid (HCl) can lead to the formation of tellurium dioxide (TeO₂).
Major Products Formed:
Oxidation: Sodium tellurate (Na₂TeO₄)
Reduction: Elemental tellurium (Te)
Substitution: Tellurium dioxide (TeO₂)
Scientific Research Applications
Sodium tellurite pentahydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other tellurium compounds.
Biology: Sodium tellurite is used in microbiology to isolate bacteria with resistance to tellurium compounds. It is also used to study the effects of tellurium on biological systems.
Medicine: Research is being conducted on the potential therapeutic uses of tellurium compounds, including sodium tellurite, in treating certain diseases.
Industry: Sodium tellurite is used in the manufacturing of semiconductors, optical devices, and certain types of glass. .
Mechanism of Action
Sodium tellurite pentahydrate is similar to other tellurium compounds such as sodium selenite (Na₂SeO₃) and sodium sulfite (Na₂SO₃). it has unique properties due to the presence of tellurium:
Sodium Selenite: Similar in structure and reactivity but contains selenium instead of tellurium.
Sodium Sulfite: Also similar in structure but contains sulfur instead of tellurium.
Uniqueness:
- Sodium tellurite has unique redox properties, making it both a weak oxidizing and reducing agent.
- It has specific applications in isolating tellurium-resistant bacteria and in the electroplating industry .
Comparison with Similar Compounds
- Sodium selenite (Na₂SeO₃)
- Sodium sulfite (Na₂SO₃)
- Sodium tellurate (Na₂TeO₄)
Properties
IUPAC Name |
disodium;tellurite;pentahydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Na.H2O3Te.5H2O/c;;1-4(2)3;;;;;/h;;(H2,1,2,3);5*1H2/q2*+1;;;;;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGMEGSORYZXCV-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.[O-][Te](=O)[O-].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H10Na2O8Te |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane](/img/structure/B8022036.png)
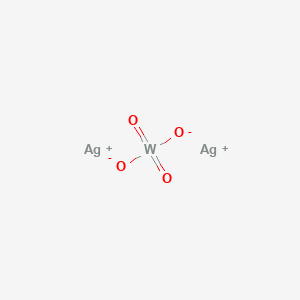



![Sodium;4-[3-pyridin-2-yl-6-(4-sulfophenyl)-1,2,4-triazin-5-yl]benzenesulfonate;trihydrate](/img/structure/B8022065.png)
